![molecular formula C18H14Cl2N2O3 B3035146 3-{[(2,2-dichloroacetyl)oxy]imino}-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one CAS No. 303149-43-1](/img/structure/B3035146.png)
3-{[(2,2-dichloroacetyl)oxy]imino}-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one
Descripción general
Descripción
3-{[(2,2-dichloroacetyl)oxy]imino}-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one is a chemical compound with the molecular formula C18H14Cl2N2O3 and a molecular weight of 377.2 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2,2-dichloroacetyl)oxy]imino}-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the 4-Methylbenzyl Group: This step involves the alkylation of the indole nitrogen with 4-methylbenzyl chloride in the presence of a base such as sodium hydride.
Formation of the Oximino Group: The oximino group is introduced by reacting the intermediate with hydroxylamine hydrochloride in the presence of a base.
Acetylation with 2,2-Dichloroacetyl Chloride: The final step involves the acetylation of the hydroxyl group with 2,2-dichloroacetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
3-{[(2,2-dichloroacetyl)oxy]imino}-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the oximino group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the dichloroacetyl group, where nucleophiles like amines or thiols can replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Oxo derivatives of the indole ring.
Reduction: Amino derivatives.
Substitution: Substituted derivatives with amine or thiol groups.
Aplicaciones Científicas De Investigación
3-{[(2,2-dichloroacetyl)oxy]imino}-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-{[(2,2-dichloroacetyl)oxy]imino}-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.
Interacting with Receptors: Acting as an agonist or antagonist at specific receptor sites.
Modulating Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
N-Benzylindole Derivatives: Compounds with similar indole cores but different substituents.
Oximino Acetyl Derivatives: Compounds with similar oximino and acetyl groups but different core structures.
Uniqueness
3-{[(2,2-dichloroacetyl)oxy]imino}-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one stands out due to its unique combination of an indole core, a 4-methylbenzyl group, and a dichloroacetyl oximino moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
[(Z)-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3/c1-11-6-8-12(9-7-11)10-22-14-5-3-2-4-13(14)15(17(22)23)21-25-18(24)16(19)20/h2-9,16H,10H2,1H3/b21-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXSWOVYHLYVRX-QNGOZBTKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=NOC(=O)C(Cl)Cl)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3/C(=N/OC(=O)C(Cl)Cl)/C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


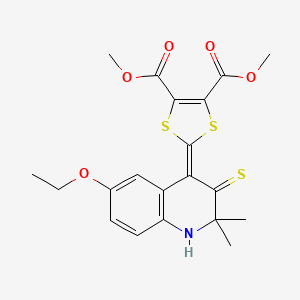
![1-Amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile](/img/structure/B3035064.png)
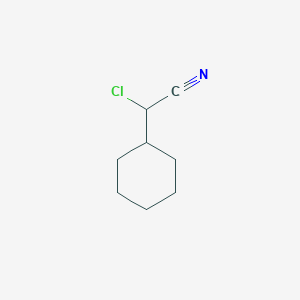
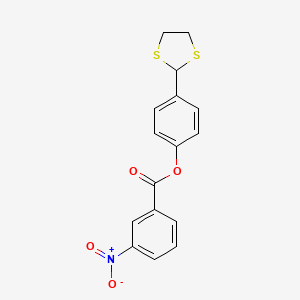
![2-[(4-Chlorophenyl)sulfanyl]-4-(4-methylphenyl)-4-oxobutanoic acid](/img/structure/B3035070.png)

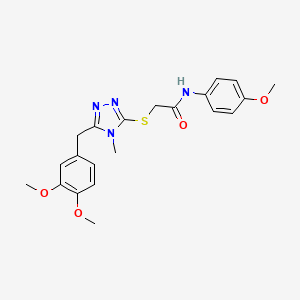
![2-[3-(dimethylamino)phenoxy]-N-[(phenylcarbamothioyl)amino]acetamide](/img/structure/B3035073.png)
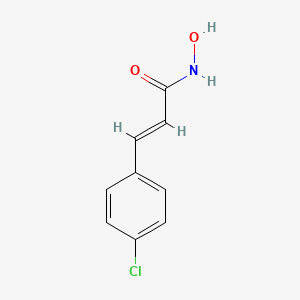
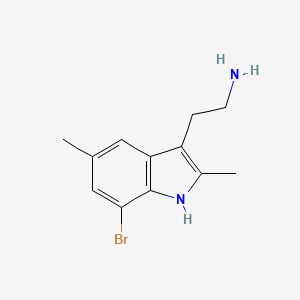
![2-(((6-chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)-4,6-dimethylnicotinonitrile](/img/structure/B3035078.png)

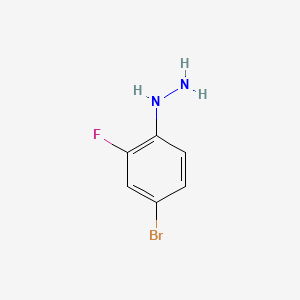
![3-[1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N,N-diethylpropanamide](/img/structure/B3035084.png)
